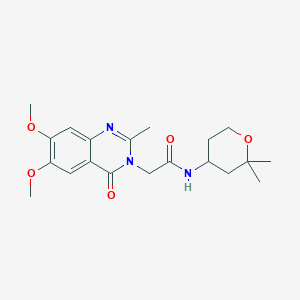![molecular formula C21H22ClN5O2 B11146270 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B11146270.png)
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanamide is a complex organic compound that features both indole and pyrazolopyrimidine moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and anti-inflammatory properties . Pyrazolopyrimidines are also notable for their pharmacological potential, making this compound a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanamide involves multiple steps. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyrazolopyrimidine moiety can be synthesized through cyclization reactions involving appropriate precursors. Industrial production methods would likely involve optimizing these synthetic routes for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrazolopyrimidine moiety can be reduced using reducing agents like sodium borohydride.
Substitution: Halogenation reactions can introduce halogen atoms into the indole ring, while nucleophilic substitution can occur at the amide group. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazolopyrimidine moiety can interact with nucleic acids and proteins, affecting cellular processes. These interactions can lead to the compound’s observed biological effects, such as antiviral and anticancer activities.
Comparison with Similar Compounds
Similar compounds include other indole derivatives and pyrazolopyrimidines. For example:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Pyrazolopyrimidine derivatives: Known for their anticancer and anti-inflammatory activities. N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanamide is unique due to its combined indole and pyrazolopyrimidine structures, which may confer synergistic biological activities.
Properties
Molecular Formula |
C21H22ClN5O2 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-3-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)propanamide |
InChI |
InChI=1S/C21H22ClN5O2/c1-13-17(14(2)27-19(24-13)12-21(29)25-27)5-6-20(28)23-8-10-26-9-7-15-3-4-16(22)11-18(15)26/h3-4,7,9,11-12H,5-6,8,10H2,1-2H3,(H,23,28)(H,25,29) |
InChI Key |
FORQYSHJTKMPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC(=O)NN12)C)CCC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11146188.png)
![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11146195.png)
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11146205.png)
![6,7-Dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146209.png)

![6-imino-N-(3-methoxyphenyl)-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11146220.png)
![4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2-(2-methoxyethyl)isoquinolin-1(2H)-one](/img/structure/B11146223.png)
![methyl 4-{4-hydroxy-1-(2-methoxyethyl)-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B11146225.png)
![N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine](/img/structure/B11146231.png)
![(5-methoxy-1-methyl-1H-indol-3-yl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B11146238.png)
![trans-4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11146246.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide](/img/structure/B11146257.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide](/img/structure/B11146261.png)

